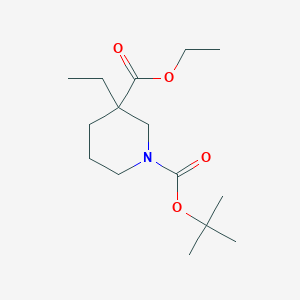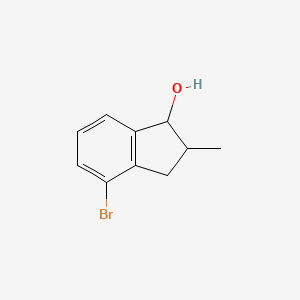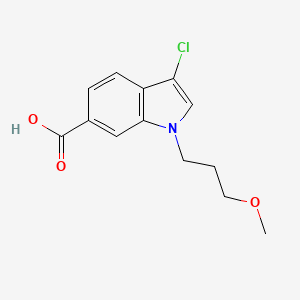
3-Chloro-1-(3-methoxypropyl)-1H-Indol-6-carboxylic acid
Overview
Description
3-Chloro-1-(3-methoxypropyl)-1H-Indol-6-carboxylic acid, also known as 3-chloro-6-methoxypropyl-indole-carboxylic acid (3-CMPICA), is a synthetic compound with a variety of applications in the scientific community. It is a chiral molecule that is used in a variety of research experiments, such as the synthesis of pharmaceuticals, the study of biological processes, and the development of new therapeutic agents. 3-CMPICA has a wide range of biochemical and physiological effects, which makes it an important tool for scientists to study the mechanisms of action of various compounds.
Scientific Research Applications
Regioselective Synthesis
3-Chloro-1-(3-methoxypropyl)-1H-Indol-6-carboxylic acid and related compounds are involved in regioselective synthesis processes. For instance, the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids showcases the transformation of 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid into a potential skeleton for insulin receptor activators (S. Chou et al., 2006). This pathway highlights the compound's role in the development of therapeutic agents targeting metabolic disorders.
Molecular Docking Studies
Molecular docking studies involving derivatives of indole-carboxylic acids, such as 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids, have been conducted to predict binding interactions with target proteins like EGFR (G. Ganga Reddy et al., 2022). These studies are crucial in drug design, indicating the potential of 3-Chloro-1-(3-methoxypropyl)-1H-Indol-6-carboxylic acid derivatives in cancer therapy.
Synthetic Utility in Drug Development
The synthesis of novel compounds, including indole-carboxylic acids, plays a significant role in drug development. For example, the synthesis of C-14 and C-13, H-2-labeled IKK inhibitor, utilizing indole derivatives, underscores the importance of these compounds in creating labeled molecules for pharmacological studies (Yuexian Li et al., 2006). Such labeled compounds are essential for understanding drug behavior and metabolism.
Contribution to Heterocyclic Chemistry
Indole-carboxylic acids contribute to the synthesis of heterocyclic compounds. For instance, the one-pot synthesis of heterocyclic beta-Chlorovinyl Aldehydes using Vilsmeier Reagent, where 3-Chloro-1H-indole-2-carboxaldehydes are obtained, highlights the role of indole derivatives in creating complex heterocyclic structures (V. J. Majo et al., 1996). These structures are vital in medicinal chemistry for the development of new therapeutic agents.
Structural and Medicinal Chemistry
Research on the structural aspects and potential medicinal applications of indole derivatives, such as the study on the crystal and molecular structure of 5-Methoxyindole-3-acetic Acid, provides foundational knowledge for the design of drugs with improved efficacy and reduced toxicity (T. Sakaki et al., 1975). Understanding the molecular structure aids in predicting and enhancing drug-receptor interactions.
properties
IUPAC Name |
3-chloro-1-(3-methoxypropyl)indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-18-6-2-5-15-8-11(14)10-4-3-9(13(16)17)7-12(10)15/h3-4,7-8H,2,5-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSMEKVSMVTGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C2=C1C=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-methoxypropyl)-1H-Indol-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol](/img/structure/B1469417.png)
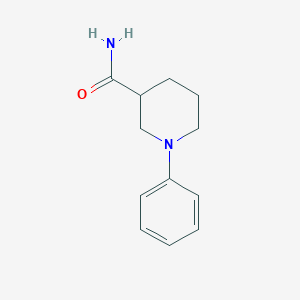
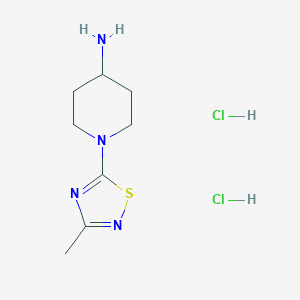
![4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester](/img/structure/B1469423.png)
![4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester](/img/structure/B1469424.png)
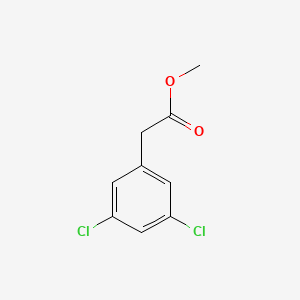

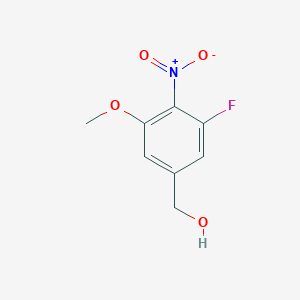
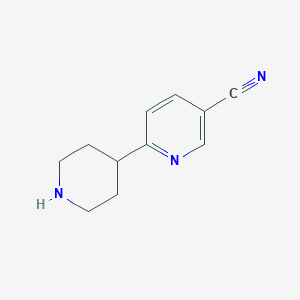
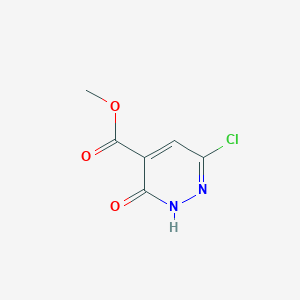
![1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1469431.png)
